1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole
Overview
Description
“1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole” is a complex organic compound. It is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . The “4-Methoxybenzyl” and “4-methoxyphenyl” parts suggest that there are methoxy groups (-OCH3) attached to the benzyl and phenyl rings, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole core would provide a rigid, planar structure, while the methoxybenzyl and methoxyphenyl groups would add additional complexity and potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the methoxy groups and the nitrogen atoms in the benzimidazole ring. These could potentially act as sites for further reactions, such as substitutions or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole core could potentially result in a relatively high melting point and low solubility in water, while the methoxy groups could increase its solubility in organic solvents .Scientific Research Applications
Antioxidant Properties : This compound, abbreviated as MBMPB, has been found to interact with bovine serum albumin (BSA) and demonstrates potential antioxidant properties, making it a candidate for biological and pharmaceutical research (Jayabharathi, Thanikachalam, & Jayamoorthy, 2012).
Cytotoxicity and Antibacterial Studies : A study synthesizing p-Methoxybenzyl-substituted N-heterocyclic carbene-silver complexes, including compounds related to 1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole, reported notable antibacterial activity and cytotoxicity, suggesting its potential in antimicrobial and cancer research (Patil et al., 2010).
Corrosion Inhibition : Imidazole derivatives, including those similar to the compound , have been studied for their corrosion inhibition efficiency on mild steel in acidic solutions. These findings have implications for materials science and engineering (Prashanth et al., 2021).
Antimicrobial Activity : Certain imidazole derivatives, structurally related to 1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole, have shown potential antimicrobial activity, which could be important in the development of new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Antimycobacterial Activity : Modified imidazole derivatives, similar to the compound , were synthesized and found to exhibit antimycobacterial activity in vitro, suggesting their use in combating mycobacterial infections (Miranda & Gundersen, 2009).
Antioxidant Activities in Oxadiazole and Imine Containing 1H-benzimidazoles : A study investigated the antioxidant properties of novel 1H-benzimidazole derivatives, which could be relevant for pharmaceutical applications (Alp et al., 2015).
Pharmacokinetic Characteristics : The synthesized compound 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole, a related derivative, was characterized for its biological and pharmaceutical importance, indicating potential in medicine (Ramanathan, 2017).
Electrochemical Behavior : Research on alkylated 2-(2′-quinolylbenzimidazole) complexes of rhenium (I) including a derivative of 1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole, explored their electrochemical behavior, which is valuable in the study of electrochemistry and catalysis (Hanson & Warren, 2018).
Ion Sensor Properties : A study evaluated the ion sensor properties of a related imidazole compound for Cu2+ determination in tap water, indicating its utility in environmental monitoring and analysis (Ocak, 2020).
Peptide Synthesis : The p-methoxybenzyl ester group, related to the compound , has been used in peptide synthesis, demonstrating its importance in biochemical and pharmaceutical synthesis (Stewart, 1968).
Safety and Hazards
Future Directions
The study of benzimidazole derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. Future research could potentially explore the biological activity of “1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole” and its potential applications in medicine .
properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-25-18-11-7-16(8-12-18)15-24-21-6-4-3-5-20(21)23-22(24)17-9-13-19(26-2)14-10-17/h3-14H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUZZETWBAQFAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353599 | |
Record name | 2-(4-Methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | |
CAS RN |
2620-83-9 | |
Record name | 2-(4-Methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2620-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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